molecular formula C9H7N3O9 B2828287 5-Methoxy-6,7,8-trinitro-2,3-dihydro-1,4-benzodioxine CAS No. 273217-46-2

5-Methoxy-6,7,8-trinitro-2,3-dihydro-1,4-benzodioxine

Cat. No.: B2828287
CAS No.: 273217-46-2
M. Wt: 301.167
InChI Key: YFGISZLHPKIVJQ-UHFFFAOYSA-N
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Description

5-Methoxy-6,7,8-trinitro-2,3-dihydro-1,4-benzodioxine: is a chemical compound with the molecular formula C9H7N3O9 and a molecular weight of 301.17 g/mol It is characterized by the presence of methoxy and trinitro groups attached to a dihydro-benzodioxine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6,7,8-trinitro-2,3-dihydro-1,4-benzodioxine typically involves the nitration of a suitable precursor compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions on the benzodioxine ring .

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The key steps include the formation of the benzodioxine ring, followed by methoxylation and nitration reactions. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-6,7,8-trinitro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups at the methoxy position .

Scientific Research Applications

Chemistry: In chemistry, 5-Methoxy-6,7,8-trinitro-2,3-dihydro-1,4-benzodioxine is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its effects on various biological targets to develop new therapeutic agents .

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 5-Methoxy-6,7,8-trinitro-2,3-dihydro-1,4-benzodioxine involves its interaction with molecular targets in biological systems. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

    5-Methoxy-6,7,8-trinitro-1,4-benzodioxine: Similar structure but lacks the dihydro component.

    6,7,8-Trinitro-2,3-dihydro-1,4-benzodioxine: Similar structure but lacks the methoxy group.

    5-Methoxy-2,3-dihydro-1,4-benzodioxine: Similar structure but lacks the nitro groups.

Uniqueness: 5-Methoxy-6,7,8-trinitro-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both methoxy and trinitro groups on the dihydro-benzodioxine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-methoxy-6,7,8-trinitro-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O9/c1-19-7-5(11(15)16)4(10(13)14)6(12(17)18)8-9(7)21-3-2-20-8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGISZLHPKIVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C2=C1OCCO2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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